molecular formula C9H10N2 B8120920 3-Methyl-5-(methylamino)benzonitrile

3-Methyl-5-(methylamino)benzonitrile

Cat. No.: B8120920
M. Wt: 146.19 g/mol
InChI Key: JQIKYRZUDLSXMZ-UHFFFAOYSA-N
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Description

3-Methyl-5-(methylamino)benzonitrile is a substituted aromatic nitrile featuring a benzonitrile core with a methyl group at the 3-position and a methylamino (-NHCH₃) group at the 5-position. This compound belongs to a class of nitriles widely utilized in pharmaceutical and agrochemical research due to their versatility in synthetic transformations and biological interactions. The nitrile group (-C≡N) serves as a key functional moiety, enabling conversions to amines, amides, or carboxylic acids, while the methyl and methylamino substituents modulate electronic and steric properties, influencing reactivity and target binding .

Properties

IUPAC Name

3-methyl-5-(methylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIKYRZUDLSXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-Methyl-5-(methylamino)benzonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methyl-5-(methylamino)benzonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Substituents on the benzonitrile ring profoundly alter electronic and steric profiles:

Compound Substituents Electronic Effect Steric Impact
3-Methyl-5-(methylamino)benzonitrile 3-CH₃, 5-NHCH₃ Electron-donating (NHCH₃), moderate Moderate (CH₃, NHCH₃)
3-Methyl-5-(trifluoromethyl)benzonitrile 3-CH₃, 5-CF₃ Strong electron-withdrawing (CF₃) High (CF₃)
3-Ethyl-4-hydroxy-5-methylbenzonitrile 3-C₂H₅, 4-OH, 5-CH₃ Electron-donating (OH), moderate High (C₂H₅, OH)
Benzonitrile None Baseline (C≡N only) Minimal
  • Trifluoromethyl groups (e.g., in CAS 261952-04-9) introduce strong electron-withdrawing effects, reducing nucleophilicity but improving metabolic stability . Hydroxy substituents (e.g., in 3-Ethyl-4-hydroxy-5-methylbenzonitrile) increase polarity and solubility but may limit blood-brain barrier penetration .

Physicochemical Properties

  • Solubility: Methylamino groups improve aqueous solubility compared to non-polar substituents like trifluoromethyl. For example, 3-Ethyl-4-hydroxy-5-methylbenzonitrile (CAS 4909-95-9) has higher solubility due to its hydroxy group .
  • Stability : Nitriles with electron-withdrawing groups (e.g., CF₃) exhibit greater resistance to hydrolysis but may require stabilization in acidic/basic conditions .

Biological Activity

3-Methyl-5-(methylamino)benzonitrile is a compound belonging to the class of benzonitriles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The findings are supported by various research studies and data tables summarizing key results.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C₉H₁₀N₂
  • InChI Key: JQIKYRZUDLSXMZ-UHFFFAOYSA-N

The compound features a methyl group and a methylamino group attached to a benzonitrile backbone, which influences its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antiviral agent and its interactions with specific biological targets.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may influence intracellular signaling pathways or interact with viral proteins similar to other nitrile-containing compounds.

Interaction with APOBEC3G

Research indicates that compounds that increase the levels of A3G can inhibit HBV replication. This mechanism is crucial as A3G can bind to HBV core proteins and disrupt viral assembly . The potential for this compound to enhance A3G levels warrants further investigation.

Case Studies

While specific case studies on this compound are scarce, related compounds have demonstrated significant biological effects:

  • Study on N-Phenylbenzamide Derivatives :
    • Objective : Evaluate anti-HBV activity.
    • Findings : Compounds increased intracellular A3G levels, leading to reduced HBV replication.
    • : Similar mechanisms may be applicable to this compound due to structural similarities .
  • Nitrile-containing Pharmaceuticals :
    • Overview : A review highlighted various nitrile-containing drugs and their mechanisms.
    • Significance : Understanding these mechanisms can provide insights into the potential applications of this compound in antiviral therapies .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
N-Phenylbenzamide DerivativesAntiviralIncreases A3G levels
4-Methoxy-3-(Methylamino) BenzamideAntiviralInhibits HBV replication
Other Nitrile DerivativesVariousDiverse mechanisms including PDE inhibition

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